4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound belonging to the quinoxalinone family This compound features a quinoxalinone core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step reactions. One common approach is the condensation of 3-methoxybenzylamine with 2-benzoylbenzoic acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired quinoxalinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors. Additionally, purification methods like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroquinoxalinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as alkyl halides or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
Oxidation: Quinoxaline derivatives
Reduction: Dihydroquinoxalinone derivatives
Substitution: Various substituted quinoxalinone derivatives
Scientific Research Applications
4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid: Shares the benzoyl group and exhibits similar biological activities.
2-amino-1,3,4-thiadiazoles: Contains a heterocyclic core and demonstrates a broad spectrum of biological activities.
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide: Features a benzoyl group and is studied for its medicinal properties.
Uniqueness
4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific combination of functional groups and the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzoyl-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17-23(27)25(16-18-9-8-12-20(15-18)29-2)21-13-6-7-14-22(21)26(17)24(28)19-10-4-3-5-11-19/h3-15,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRJNWSWYCNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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